(R)-Mirtazapine

Descripción general

Descripción

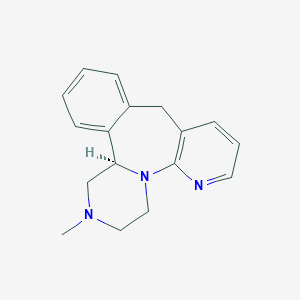

(R)-Mirtazapine, also known as mirtazapine, is an antidepressant medication that is used primarily in the treatment of major depressive disorder. It is known for its unique pharmacological profile, which includes antagonistic effects on alpha-2 adrenergic receptors and specific serotonergic receptors. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has been shown to be effective and well-tolerated in clinical studies 10.

Synthesis Analysis

The synthesis of mirtazapine involves the creation of its enantiomers, which are molecules that are mirror images of each other. The stereoselective analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine has been performed using liquid chromatography-mass spectrometry (LC-MS). This method allows for the simultaneous analysis of the R-(-) and S-(+) enantiomers in the plasma of treated patients . The synthesis and analysis of these enantiomers are crucial for understanding the pharmacological effects of mirtazapine, as different enantiomers can have different biological activities.

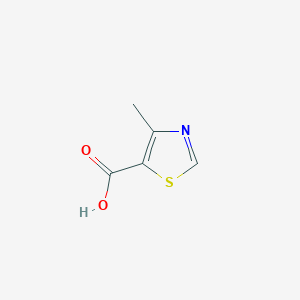

Molecular Structure Analysis

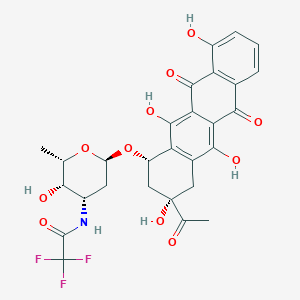

The molecular structure of mirtazapine is such that it allows for the formation of molecular salts and co-crystals with various dicarboxylic acids. These salts and co-crystals have been studied for their physicochemical properties, which include improved solubility and stability compared to the parent compound. The crystal structures of the tartarate and oxalate molecular salts of mirtazapine have been determined through single-crystal X-ray diffraction, providing insight into the molecular interactions that contribute to these improved properties .

Chemical Reactions Analysis

Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites through demethylation and hydroxylation, followed by glucuronide conjugation. The demethyl metabolite is pharmacologically less active than the parent compound. The metabolism of mirtazapine does not appear to significantly affect the metabolism of other drugs, which is beneficial in polytherapy 10.

Physical and Chemical Properties Analysis

Mirtazapine's physical and chemical properties contribute to its pharmacological profile and therapeutic effects. It has a low affinity for 5-HT1A receptors but exhibits 5-HT1A-agonistic-like effects, which may contribute to its antidepressant activity. Mirtazapine also specifically blocks 5-HT2 and 5-HT3 receptors, which may prevent side effects associated with nonselective serotonin activation and contribute to its anxiolytic and sleep-improving properties . The drug's solubility and stability can be enhanced through the formation of molecular salts, as previously mentioned .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics :

- (R)-Mirtazapine exhibits distinct pharmacokinetic properties, including rapid absorption and peak plasma concentrations reached within 2 hours after oral administration. It demonstrates enantioselective pharmacokinetics with higher plasma concentrations and a longer half-life of the (R)-(−)-enantiomer compared to the (S)-(+)-enantiomer (Timmer, Sitsen, & Delbressine, 2000).

- The pharmacokinetics of (R)-Mirtazapine are influenced by factors such as gender, age, and genetic polymorphism in CYP2D6, affecting its absorption and metabolism (Brockmöller, Meineke, & Kirchheiner, 2007).

Therapeutic Potential :

- (R)-Mirtazapine's unique mechanism of action, involving blockade of central α2-adrenergic auto- and heteroreceptors and interaction with serotonin receptors, contributes to its efficacy in treating major depression (Davis & Wilde, 1996).

- Its potential utility in various psychiatric disorders like PTSD and anxiety disorders has been explored, indicating its broader applications beyond depression (Connor, Davidson, Weisler, & Ahearn, 1999).

Enantioselective Effects :

- Studies have shown that the enantiomers of (R)-Mirtazapine possess different pharmacological effects, with the R-(−)-enantiomer displaying distinct properties in pain modulation and potentially in the treatment of neuropathic pain (Muth‐Selbach, Hermanns, Driehsen, Lipfert, & Freynhagen, 2009).

Novel Drug Delivery Systems :

- Research into developing mirtazapine-loaded solid lipid nanoparticles for topical delivery highlights innovative approaches to optimize drug release and reduce side effects, potentially enhancing its therapeutic efficacy and safety (Kaur, Sharma, Tikoo, & Sinha, 2020).

Comparison with Other Antidepressants :

- Comparative studies with other antidepressants like fluoxetine indicate that (R)-Mirtazapine may have distinct advantages in certain patient populations, such as those with panic disorder, highlighting its unique pharmacological profile (Ribeiro, Busnello, Kauer-Sant'Anna, Madruga, Quevedo, Busnello, & Kapczinski, 2001).

Mecanismo De Acción

Target of Action

The primary targets of ®-Mirtazapine are yet to be identified. The identification of drug targets is a crucial aspect of drug discovery and can help improve both its efficacy and safety . Computational methods such as affinity-based pull-down methods and label-free techniques are often used to predict direct drug targets . .

Mode of Action

The compound’s mode of action is likely to involve complex biochemical interactions . These interactions could involve various cellular components and pathways, leading to changes in cellular function . .

Biochemical Pathways

Pathway analysis plays a vital role in understanding the mode of action of drugs . It helps to understand which biological pathways may be involved in response to a drug treatment . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Mirtazapine and their impact on its bioavailability are yet to be determined. Understanding these properties is crucial for predicting the drug’s behavior in the body . .

Result of Action

These effects could involve changes in various cellular processes and functions . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as temperature, humidity, and CO2 concentrations can affect the activity of a drug . .

Propiedades

IUPAC Name |

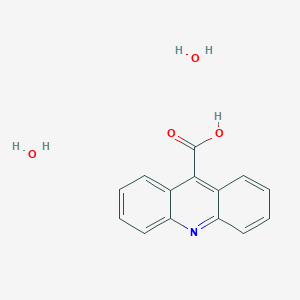

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210281 | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

61364-37-2 | |

| Record name | (-)-Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61364-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061364372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-Mirtazapine differ from the racemic Mirtazapine in terms of pharmacokinetics?

A1: While both are metabolized through the cytochrome P450 (CYP) system, particularly CYP2D6, (R)-Mirtazapine exhibits a shorter half-life compared to the racemic mixture. [] Mirtazapine's half-life ranges from 20 to 40 hours. In contrast, (R)-Mirtazapine has a half-life of approximately 18 hours. [] This difference in half-life could potentially translate to a reduced risk of residual daytime sedation with (R)-Mirtazapine, although further studies directly comparing the two are needed. [] Additionally, individuals categorized as CYP2D6 poor metabolizers experience a significantly larger concentration-time curve with (R)-Mirtazapine, highlighting the importance of genetic variability in drug metabolism. []

Q2: What were the findings regarding (R)-Mirtazapine's effect on daytime functioning in the referenced study?

A2: While the study authors initially claimed no evidence of residual daytime effects based on visual analog scales, their supporting figure actually focused on rebound sleep parameters after treatment discontinuation, not daytime functioning. [] Furthermore, their data indicated that a higher percentage of patients treated with (R)-Mirtazapine (14.9%) experienced somnolence compared to those on placebo (3.5%), contradicting their initial assertion. [] This highlights the need for further research specifically designed to assess the potential for daytime impairment with (R)-Mirtazapine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)